

# Application Note: High-Throughput UPLC-MS/MS Quantification of Apixaban in Human Plasma

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Apixaban acid-13C,d3

Cat. No.: B12406778

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

## Abstract

This application note describes a robust and sensitive UPLC-MS/MS method for the quantification of apixaban, a direct factor Xa inhibitor, in human plasma. The method utilizes a stable isotope-labeled internal standard (Apixaban-<sup>13</sup>CD<sub>3</sub>) for accurate and precise quantification. Sample preparation is achieved through a straightforward protein precipitation or liquid-liquid extraction protocol, followed by rapid chromatographic separation on a C18 column. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 1.0 to 301.52 ng/mL and demonstrated excellent accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and clinical research.

## Introduction

Apixaban is an oral anticoagulant that requires careful monitoring in certain clinical situations to ensure safety and efficacy. While traditional coagulation assays can be used, they may lack the specificity and sensitivity of mass spectrometry-based methods.<sup>[1]</sup> UPLC-MS/MS offers a direct and highly selective approach for the quantification of apixaban in complex biological matrices like plasma.<sup>[1]</sup> The use of a stable isotope-labeled internal standard (IS) is crucial to correct for matrix effects and variations in instrument response, thereby ensuring the reliability of the

results. This application note provides a detailed protocol for the quantification of apixaban in human plasma using UPLC-MS/MS with an apixaban-<sup>13</sup>CD<sub>3</sub> internal standard.

## Experimental

### Materials and Reagents

- Apixaban reference standard
- Apixaban-<sup>13</sup>CD<sub>3</sub> internal standard (IS)[[2](#)][[3](#)][[4](#)]
- Methanol (HPLC grade)[[1](#)][[2](#)]
- Acetonitrile (HPLC grade)[[2](#)][[3](#)][[4](#)]
- Formic acid (LC-MS grade)[[1](#)]
- Ammonium formate[[1](#)][[2](#)][[3](#)][[4](#)]
- Human plasma (K<sub>2</sub>EDTA)
- Ultrapure water

### Instrumentation

- Waters ACQUITY UPLC I-Class System or equivalent[[5](#)][[6](#)]
- Waters Xevo TQ-S Mass Spectrometer or equivalent[[1](#)][[5](#)]
- Analytical column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or Thermo Beta basic-8, 5µ, 100 mm x 4.6 mm[[2](#)][[3](#)][[4](#)][[5](#)]

### Sample Preparation

Two primary methods for sample preparation are presented: protein precipitation and liquid-liquid extraction.

- Protein Precipitation: To 100 µL of plasma, add 50 µL of the internal standard working solution (e.g., 1 µg/mL apixaban-d3 in methanol).[[1](#)] Then, add 450 µL of methanol, vortex

for 5 minutes, and centrifuge at 13,000 rpm for 10 minutes.[1] The supernatant is then transferred for analysis.[1]

- Liquid-Liquid Extraction: To a plasma sample, add the internal standard.[2][3][4] Extraction is then performed using an organic solvent mixture, such as ethyl acetate and methyl tertiary butyl ether.[3] After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

#### UPLC Conditions

A typical gradient chromatographic separation is employed:

| Parameter          | Value                                                          |
|--------------------|----------------------------------------------------------------|
| Column             | ACQUITY UPLC BEH C18, 1.7 $\mu$ m, 2.1 x 50 mm[5]              |
| Mobile Phase A     | 2.5 mM Ammonium formate (pH 3.0) in water[1]                   |
| Mobile Phase B     | 0.1% Formic acid in 100% methanol[1]                           |
| Flow Rate          | 0.35 mL/min[1]                                                 |
| Gradient           | 45% A (0-0.2 min), 15% A (0.2-2.0 min), 45% A (2.0-3.0 min)[1] |
| Column Temperature | 35 °C[5]                                                       |
| Injection Volume   | 1-5 $\mu$ L                                                    |
| Run Time           | 3.0 minutes[1][2][3][4]                                        |

#### MS/MS Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

| Parameter               | Value                                                                                                                                                |
|-------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ionization Mode         | ESI Positive <a href="#">[1]</a>                                                                                                                     |
| Capillary Voltage       | Optimized for instrument                                                                                                                             |
| Cone Voltage            | Optimized for instrument                                                                                                                             |
| Desolvation Temperature | Optimized for instrument                                                                                                                             |
| Desolvation Gas Flow    | Optimized for instrument                                                                                                                             |
| MRM Transitions         | Apixaban: 460.2 > 443.2 m/z; Apixaban- <sup>13</sup> CD <sub>3</sub> : 464.2 > 447.4 m/z <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |

## Results and Discussion

The UPLC-MS/MS method demonstrated excellent performance for the quantification of apixaban in human plasma.

### Linearity and Sensitivity

The method was linear over the concentration range of 1.0 to 301.52 ng/mL, with a coefficient of determination ( $r^2$ ) of  $\geq 0.99$ .[\[2\]](#)[\[3\]](#)[\[4\]](#) The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.[\[2\]](#)[\[3\]](#)[\[4\]](#)

### Accuracy and Precision

The accuracy and precision of the method were evaluated at multiple quality control (QC) concentrations.

| QC Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
|----------|----------------------------|-----------------------------|--------------|
| Low      | < 7.0                      | < 7.0                       | 89.2 - 107.2 |
| Medium   | < 7.0                      | < 7.0                       | 89.2 - 107.2 |
| High     | < 7.0                      | < 7.0                       | 89.2 - 107.2 |

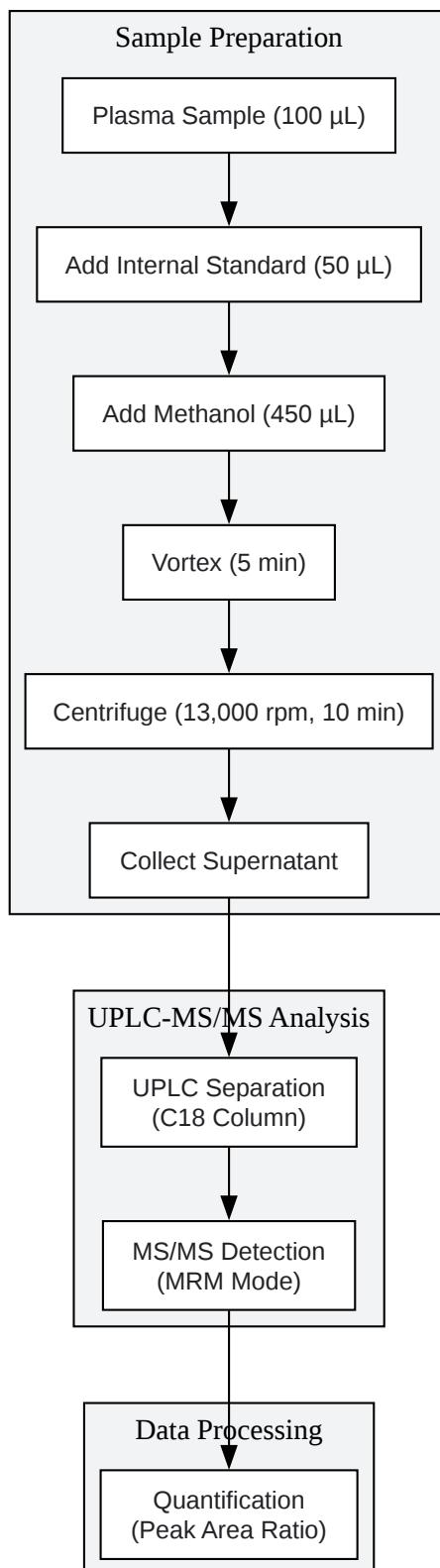
Data synthesized from reported ranges.[\[2\]](#)[\[3\]](#)  
[\[4\]](#)

## Recovery

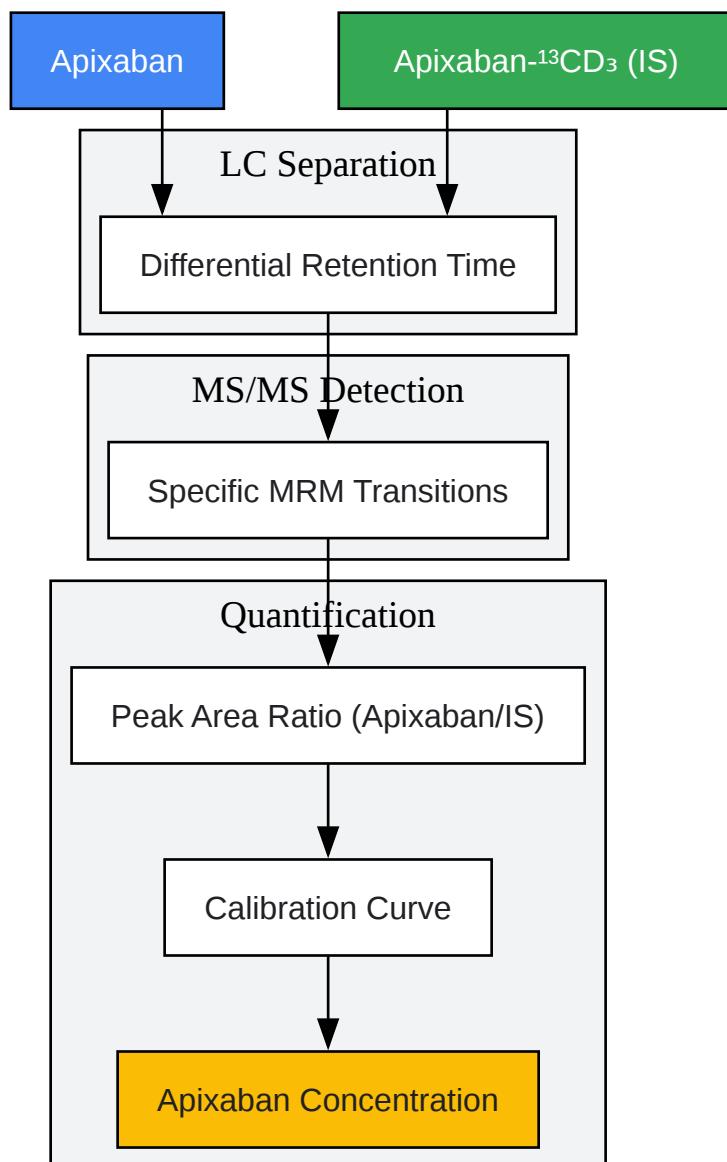
The extraction recovery of apixaban and the internal standard was consistently high, exceeding 98% for the liquid-liquid extraction method.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Protocols

### Protocol 1: Stock and Working Solution Preparation


- Apixaban Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of apixaban and dissolve it in 5 mL of methanol.[\[2\]](#)
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 2 mg of Apixaban-<sup>13</sup>CD<sub>3</sub> and dissolve it in 2 mL of methanol.[\[2\]](#)
- Working Solutions: Prepare working solutions of apixaban and the internal standard by diluting the stock solutions with a 50:50 methanol:water mixture.[\[2\]](#)

### Protocol 2: Sample Preparation (Protein Precipitation)


- Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
- Add 50 µL of the internal standard working solution.
- Add 450 µL of methanol.

- Vortex for 5 minutes.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

## Visualizations

[Click to download full resolution via product page](#)

Caption: UPLC-MS/MS experimental workflow for apixaban quantification.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [japsonline.com](#) [japsonline.com]
- 3. [researchgate.net](#) [researchgate.net]
- 4. [japsonline.com](#) [japsonline.com]
- 5. [waters.com](#) [waters.com]
- 6. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: High-Throughput UPLC-MS/MS Quantification of Apixaban in Human Plasma]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12406778#uplc-ms-ms-quantification-of-apixaban-with-a-labeled-internal-standard>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)